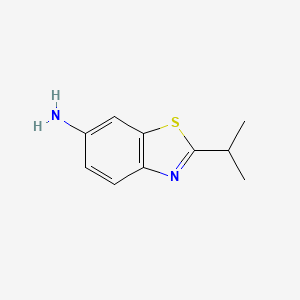

2-Isopropyl-benzothiazol-6-ylamine

Descripción general

Descripción

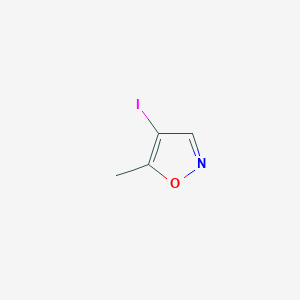

The compound 2-Isopropyl-benzothiazol-6-ylamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of its analogues' ability to block excitatory amino acid-mediated neurotransmission, as seen in the case of riluzole, a drug known for its anticonvulsant activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with isopropyl groups, involves multistep reactions. For instance, novel substituted amidino-benzothiazoles with an isopropyl group have been prepared through a series of reactions resulting in hydrochloride salts . Additionally, benzothiazolamine-based bisthiourea precursors have been synthesized and further cyclized into bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates . These synthetic routes are crucial for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques, including IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography . The crystal structures of these compounds have been determined, revealing that they crystallize in the triclinic crystal system and form three-dimensional networks through intermolecular hydrogen bonds . The bond distances and angles are reported to be almost similar between different structures, with variations in the orientation of the isopropyl group with respect to the benzothiazole ring .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from their synthesis and the functional groups present in their structure. The amidino and amino groups, for example, are reactive sites that can participate in further chemical transformations. The presence of these functional groups also suggests that these compounds can form hydrogen bonds, which is supported by the crystal structure analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and the presence of specific substituents. The characterization of these compounds typically involves physical data, FT-IR, NMR, and elemental analysis . The presence of an isopropyl group can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties. The crystallographic data provide insights into the solid-state properties, such as crystal packing and intermolecular interactions .

Aplicaciones Científicas De Investigación

Modification of Biologically Active Compounds

A study synthesized new derivatives of the drug riluzole, modified with trifluoromethyl-containing heterocycles, to investigate their influence on neuronal NMDA receptors and the neurotransmitter glutamate's release and reuptake. This research highlights the potential of 2-Isopropyl-benzothiazol-6-ylamine derivatives in modifying the pharmacological properties of existing drugs to enhance their therapeutic efficacy Sokolov et al., 2017.

Tyrosine Kinase Inhibitors

Another application is found in the development of potent inhibitors of the VEGF-R2 tyrosine kinase for cancer therapy. Derivatives of 2-Isopropyl-benzothiazol-6-ylamine exhibited low nanomolar potency in inhibiting the VEGF-R2 kinase, suggesting their utility in antiangiogenic therapy, which is crucial for inhibiting tumor growth Baindur et al., 2005.

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives, including those related to 2-Isopropyl-benzothiazol-6-ylamine, have been explored as corrosion inhibitors for carbon steel in acidic environments. These compounds offer higher inhibition efficiencies and stability, suggesting their potential in extending the life of metal components in industrial systems Hu et al., 2016.

Structural Characterization and Biological Activity

Research into chromane-carboxylate derivatives containing the benzothiazole moiety, such as isopropyl(2R*,3S*,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate, provides insights into the structural characteristics that contribute to biological activity. These studies can guide the design of new compounds with enhanced pharmacological properties Vrabel et al., 2018.

Safety And Hazards

Propiedades

IUPAC Name |

2-propan-2-yl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXYBXYFYWOVAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389863 | |

| Record name | 2-Isopropyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-benzothiazol-6-ylamine | |

CAS RN |

42517-23-7 | |

| Record name | 2-Isopropyl-benzothiazol-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42517-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

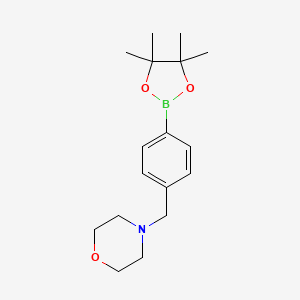

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)

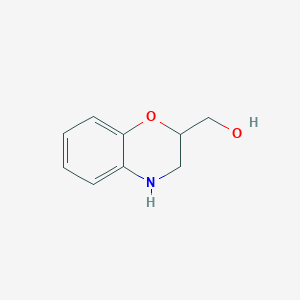

![1-methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B1306209.png)

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)